molecular formula C9H7ClO B8754157 beta-Chlorocinnamaldehyde

beta-Chlorocinnamaldehyde

Cat. No.: B8754157
M. Wt: 166.60 g/mol
InChI Key: MJLAQCMQXBYZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO It is characterized by the presence of a chloro group and a phenyl group attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

beta-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with chlorine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the chlorine adding across the double bond of cinnamaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

beta-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 3-phenyl-2-propenoic acid.

    Reduction: Formation of 3-phenyl-2-propenol or 3-phenylpropane.

    Substitution: Formation of 3-methoxy-3-phenyl-2-propenal or 3-cyano-3-phenyl-2-propenal.

Scientific Research Applications

beta-Chlorocinnamaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of beta-Chlorocinnamaldehyde involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure but lacks the chloro group.

    3-Phenyl-2-propenal: Similar structure but lacks the chloro group.

    3-Chloro-2-propenal: Similar structure but lacks the phenyl group.

Uniqueness

beta-Chlorocinnamaldehyde is unique due to the presence of both a chloro group and a phenyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-chloro-3-phenylprop-2-enal

InChI

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H

InChI Key

MJLAQCMQXBYZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 g Phosphoryl chloride were added dropwise to 80 ml cooled dimethyl formamide. 48 g acetophenone were added over 45 minutes and the mixture stirred at 0° C. for a further 60 minutes. After standing at room temperature overnight the mixture was poured into a solution of 600 g sodium acetate in 1500 ml water. β-Chlorocinnamaldehyde separated as a red oil. The mixture was ether extracted and the ethereal solution dried over anhydrous sodium sulphate. Evaporation of the ether yielded 44 g of β-chlorocinnamaldehyde. β-Chlorocinnamaldehyde and malonic acid were condensed to give δ-chlorocinnamylidene malonic acid and this was converted to the corresponding chlorosulphonyl derivative using the method described in Example 1(a).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

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